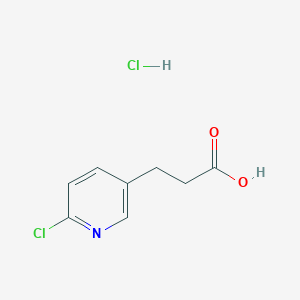

3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

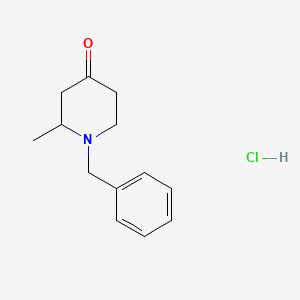

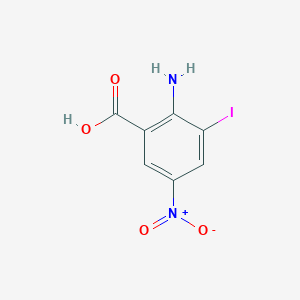

“3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H9Cl2NO2 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular weight of “this compound” is 222.07 g/mol. The compound has a complex structure, with chlorine, nitrogen, and oxygen atoms contributing to its unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 222.07 g/mol and a complex molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Electrochemical Detection of DNA Interaction

A study conducted by Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, which share structural similarities with 3-(6-Chloropyridin-3-yl)propanoic acid hydrochloride, with fish sperm double-stranded DNA (fs-dsDNA). The research highlighted the potential of these compounds, including pyridine derivatives, for the development of DNA-targeted agents or drug candidates, demonstrating their applicability in the electrochemical detection of DNA interactions Istanbullu et al., 2017.

Synthesis of Disulphide Covalent Coupling Reagent

Research by Noel and Pichat (1983) focused on the synthesis of a disulphide covalent coupling reagent from a pyridine derivative, illustrating the compound's utility in chemical synthesis. This work underscores the chemical versatility and potential applications of pyridine-based compounds in creating complex molecules Noel & Pichat, 1983.

Surface and Catalytic Properties of Catalysts

A study by Hussein and Gates (1998) explored the surface and catalytic properties of yttrium oxide catalysts using reactions of pyridine and 2-propanol. Although not directly involving this compound, this research provides insights into the interaction mechanisms of pyridine derivatives with catalyst surfaces, potentially informing applications in catalysis Hussein & Gates, 1998.

Corrosion Inhibition Studies

Olasunkanmi and Ebenso (2019) conducted experimental and computational studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion. Their findings demonstrate the potential of pyridine and propanone derivatives in corrosion inhibition, suggesting applications in materials science and engineering Olasunkanmi & Ebenso, 2019.

Chemoenzymatic Processes in Drug Synthesis

Research by Nomoto et al. (2003) on the chemoenzymatic process to access (R)-quinuclidin-3-ol from a compound structurally related to this compound highlights the potential of such compounds in the synthesis of pharmacologically active molecules, emphasizing their importance in drug development Nomoto et al., 2003.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(6-chloropyridin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-7-3-1-6(5-10-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKXEHUGQSVNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)